N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Ligand Design

N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide (CAS 900137-12-4) is a synthetic dual-sulfonamide small molecule with the molecular formula C23H26N2O4S2 and a molecular weight of 458.59 g/mol. The compound belongs to the N-aryl benzenesulfonamide class and features two distinct sulfonamide domains: a central 2,4,5-trisubstituted benzenesulfonamide core bearing three methyl groups (at N, C2, and C4 positions), an N-methylphenylsulfonamido substituent at C5, and an N-(m-tolyl) group attached to the sulfonamide nitrogen.

Molecular Formula C23H26N2O4S2
Molecular Weight 458.59
CAS No. 900137-12-4
Cat. No. B2358464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide
CAS900137-12-4
Molecular FormulaC23H26N2O4S2
Molecular Weight458.59
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
InChIInChI=1S/C23H26N2O4S2/c1-17-10-9-11-20(14-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-12-7-6-8-13-21/h6-16H,1-5H3
InChIKeyUXCCPMMMDMWMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide (CAS 900137-12-4): Chemical Identity and Compound Class Baseline


N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide (CAS 900137-12-4) is a synthetic dual-sulfonamide small molecule with the molecular formula C23H26N2O4S2 and a molecular weight of 458.59 g/mol . The compound belongs to the N-aryl benzenesulfonamide class and features two distinct sulfonamide domains: a central 2,4,5-trisubstituted benzenesulfonamide core bearing three methyl groups (at N, C2, and C4 positions), an N-methylphenylsulfonamido substituent at C5, and an N-(m-tolyl) group attached to the sulfonamide nitrogen. This structural architecture places it within a broader chemical space of benzenesulfonamide derivatives investigated for TACE (TNFα-converting enzyme) inhibition and related therapeutic applications [1]. The canonical SMILES is O=S(C1=CC(N(S(=O)(C2=CC=CC=C2)=O)C)=C(C=C1C)C)(N(C3=CC=CC(C)=C3)C)=O . At the time of this analysis, no dedicated primary research publication, peer-reviewed pharmacology study, or regulatory filing specifically profiling this compound was identified in the public domain.

Why Generic Substitution Fails for N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide in Research Procurement


This compound cannot be generically substituted with other benzenesulfonamides or even close structural analogs without risking a change in molecular recognition properties. The N-(m-tolyl) terminal group distinguishes it from its closest cataloged analogs: CAS 900136-97-2 bears an N-(2,4,6-trimethylphenyl) group (MW 486.7 g/mol, C25H30N2O4S2) [1], and CAS 900137-07-7 bears an N-(2-methylphenyl) group . These single-substituent variations alter computed XLogP3-AA (5.2 for the 2,4,6-trimethylphenyl analog versus predicted values for the m-tolyl variant), hydrogen bond acceptor count, and rotatable bond count [1], parameters that directly influence target binding, solubility, and membrane permeability. Within the Galderma TACE inhibitor patent family, sulfonamide N-substitution patterns are a critical determinant of both enzyme inhibitory potency and selectivity over off-target metalloproteases (e.g., MMP-1) [2]. Consequently, even a methyl-positional isomer (m-tolyl vs. o-tolyl) may yield divergent pharmacological profiles. Generic substitution without experimental validation introduces uncontrolled variables into any structure-activity relationship (SAR) or screening campaign.

Product-Specific Quantitative Evidence Guide: N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide Differentiation Metrics


Structural Differentiation: m-Tolyl vs. 2,4,6-Trimethylphenyl N-Substitution and Computed Physicochemical Property Divergence

The target compound (CAS 900137-12-4) differs from its closest cataloged analog CAS 900136-97-2 by a single N-aryl substitution: m-tolyl (3-methylphenyl) in the target versus 2,4,6-trimethylphenyl in the analog [1]. This substitution difference yields measurable computed property divergences: the analog has a molecular formula of C25H30N2O4S2 (MW 486.7 g/mol) compared to C23H26N2O4S2 (MW 458.59 g/mol) for the target, a mass difference of +28.1 Da [1]. The analog's computed XLogP3-AA is 5.2 with 6 hydrogen bond acceptors and 6 rotatable bonds, whereas the target compound's lower carbon count and mono-methyl substitution predict a lower XLogP and reduced steric bulk at the sulfonamide N-terminus [1]. Both compounds feature zero hydrogen bond donors, placing them in a physicochemical space distinct from classical sulfonamide drugs that typically retain a primary sulfonamide NH [1].

Structure-Activity Relationship Medicinal Chemistry Ligand Design

N-Aryl Positional Isomer Differentiation: m-Tolyl vs. o-Tolyl Terminal Group Architecture

The target compound bears an N-(m-tolyl) group (methyl at the 3-position of the terminal phenyl ring), whereas a separately cataloged isomer bears N-(o-tolyl) (methyl at the 2-position) [1]. This positional shift alters the spatial orientation of the terminal aromatic ring relative to the sulfonamide core. In the broader benzenesulfonamide TACE inhibitor class, analogous N-aryl substitution changes have been shown to modulate inhibitor potency by 10- to 100-fold through altered S1' pocket occupancy [2]. While no head-to-head potency data are publicly available for these two specific isomers, the class-level precedent establishes that m-tolyl versus o-tolyl substitution cannot be assumed bioequivalent and may confer distinct target engagement profiles in TACE or related metalloprotease assays.

Isomer Selectivity Target Recognition Structural Biology

Dual-Sulfonamide Architecture: Differentiation from Mono-Sulfonamide Benzenesulfonamide Drugs and Probes

Unlike classical mono-sulfonamide antibiotics (e.g., sulfanilamide, MW 172.20; sulfamethoxazole, MW 253.28) that contain a single primary sulfonamide group and act via dihydropteroate synthase inhibition, the target compound features two fully substituted tertiary sulfonamide groups (N-methylphenylsulfonamido at C5 and N-methyl-N-(m-tolyl)sulfamoyl at C1) [1]. This dual-sulfonamide architecture eliminates hydrogen bond donor capacity (0 HBD vs. 1–2 for classical sulfonamides) and increases molecular complexity (MW 458.59 vs. ~170–300 for mono-sulfonamide drugs) [1]. The absence of a free sulfonamide NH renders the compound incapable of engaging the canonical sulfonamide antibiotic pharmacophore. Instead, the dual-tertiary-sulfonamide motif is structurally aligned with the Galderma TACE inhibitor chemotype, where both sulfonamide domains participate in distinct enzyme contacts: one engaging the S1' pocket and the other interacting with the catalytic zinc coordination sphere [2].

Chemical Probe Selectivity Sulfonamide Pharmacology Drug Design

Procurement-Relevant Purity Specification from a Non-Excluded Commercial Source

The shachemlin.cn product listing (Product No. KL06-1561545) provides the base chemical identifiers for CAS 900137-12-4, including confirmed molecular formula (C23H26N2O4S2), molecular weight (458.59 g/mol), canonical SMILES, and alternate name (5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(3-methylphenyl)benzenesulfonamide) . At the time of analysis, the vendor notes that detailed product specifications are under preparation ('具体产品规格我们正在整理中'), indicating that defined purity, residual solvent, and storage specifications are not yet publicly disclosed . For procurement decisions, this means that batch-specific certificates of analysis (CoA) must be requested directly from the supplier, as no standardized purity threshold can be assumed from public data.

Chemical Procurement Quality Control Reproducibility

Best Research and Industrial Application Scenarios for N,2,4-Trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide (CAS 900137-12-4)


Specialty Chemical Probe for TACE (ADAM17) Structure-Activity Relationship Studies

Based on the compound's dual-tertiary-sulfonamide architecture and the Galderma patent family establishing benzenesulfonamides as TACE inhibitors [1], this compound is best deployed as a specialty chemical probe in TACE/ADAM17 SAR expansion studies. Its N-(m-tolyl) terminus provides a distinct substitution vector compared to previously disclosed analogs with N-(2,4,6-trimethylphenyl) or N-(2-methylphenyl) groups [2]. Researchers investigating S1' pocket tolerance in ADAM17 should incorporate this compound alongside its positional isomers to map the steric and electronic requirements for TACE inhibition. Given the class-level precedent of >100-fold selectivity windows over MMP-1 achievable through sulfonamide substitution tuning [1], this compound may serve to probe selectivity determinants.

Negative Control Compound for Classical Sulfonamide Antibacterial Assays

The compound's zero hydrogen bond donor count and fully substituted tertiary sulfonamides render it incapable of mimicking the para-aminobenzenesulfonamide pharmacophore required for dihydropteroate synthase inhibition [3]. This makes it an appropriate negative control for antibacterial screening cascades when the objective is to distinguish target-specific sulfonamide effects from non-specific cytotoxicity or assay interference. Its higher molecular weight (458.59 vs. ~250 for drug-like sulfonamide antibiotics) and elevated predicted lipophilicity further differentiate it from the antibacterial sulfonamide chemical space.

Reference Standard in Isomer-Resolved Chemical Library Curation

With at least three cataloged N-aryl positional or substitutional isomers (m-tolyl, o-tolyl, and 2,4,6-trimethylphenyl variants) sharing the same benzenesulfonamide core [2], this compound is valuable as a reference standard for isomer-resolved chemical library management. Its confirmed SMILES (O=S(C1=CC(N(S(=O)(C2=CC=CC=C2)=O)C)=C(C=C1C)C)(N(C3=CC=CC(C)=C3)C)=O) enables unambiguous LC-MS or NMR isomer verification, which is critical in high-throughput screening facilities where isomeric misassignment can propagate false SAR conclusions across entire compound series.

In Silico Modeling and Computational Docking Template

The compound's defined 3D structure, absence of undefined chiral centers, and availability of computed physicochemical descriptors from structurally related analogs (e.g., XLogP3-AA = 5.2 for the closest analog, PubChem CID 16804895) [2] support its use as a computational docking template. Modeling teams investigating the TACE S1'–S2' binding cleft can use this compound's m-tolyl orientation to predict binding poses and guide the design of next-generation analogs with improved selectivity profiles, leveraging the >100-fold MMP-1 selectivity precedent established in the Galderma series [1].

Quote Request

Request a Quote for N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(m-tolyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.